molecular formula C20H16N4O3 B10852257 3-((1H-imidazol-1-yl)methyl)-1-benzyl-5-nitro-1H-indole-2-carbaldehyde

3-((1H-imidazol-1-yl)methyl)-1-benzyl-5-nitro-1H-indole-2-carbaldehyde

Cat. No.: B10852257
M. Wt: 360.4 g/mol
InChI Key: QEODFJMVDIPNKP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC-625409 typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the indole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Benzyl Group: Benzylation is performed using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

Industrial Production Methods: Industrial production of NSC-625409 may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: NSC-625409 can undergo oxidation reactions, particularly at the benzyl and imidazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in NSC-625409 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

NSC-625409 has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of NSC-625409 involves its interaction with specific molecular targets. It has been shown to inhibit the enzyme aromatase (cytochrome P450 19A1), which is involved in the biosynthesis of estrogens from androgens . By inhibiting this enzyme, NSC-625409 can reduce estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers such as breast cancer.

Comparison with Similar Compounds

  • Letrozole
  • Anastrozole
  • Exemestane

These compounds share the common feature of inhibiting aromatase but differ in their chemical structures and specific applications in clinical settings.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-benzyl-3-(imidazol-1-ylmethyl)-5-nitroindole-2-carbaldehyde

InChI

InChI=1S/C20H16N4O3/c25-13-20-18(12-22-9-8-21-14-22)17-10-16(24(26)27)6-7-19(17)23(20)11-15-4-2-1-3-5-15/h1-10,13-14H,11-12H2

InChI Key

QEODFJMVDIPNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C=O)CN4C=CN=C4

Origin of Product

United States

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